ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 175203-82-4
VCID: VC20918794
InChI: InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

CAS No.: 175203-82-4

Cat. No.: VC20918794

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate - 175203-82-4

Specification

CAS No. 175203-82-4
Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
IUPAC Name ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Standard InChI Key LLGKTDNPBIFJKJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a chemical compound belonging to the indole derivative class, known for its diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethoxy group at the 5-position of the indole ring and an ethyl ester at the carboxylic acid functional group located at the 2-position distinguishes this compound from others in its class.

Synthesis Methods

The synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate typically involves several key steps:

  • Preparation of Indole Core:

    • The synthesis begins with preparing the indole core, which can be achieved through methods like Fischer or Bartoli indole synthesis.

  • Introduction of Trifluoromethoxy Group:

    • The trifluoromethoxy group is introduced using appropriate reagents such as perfluorobromomethane in conjunction with sodium hydride.

  • Esterification:

    • The final step involves esterifying the carboxylic acid group with ethanol to form the ethyl ester.

StepDescriptionReagents/Conditions
Preparation of Indole CoreUse Fischer or Bartoli methodVarious starting materials
Introduction of Trifluoromethoxy GroupUse perfluorobromomethane and sodium hydridePerfluorobromomethane, NaH
EsterificationReact with ethanol under acidic conditions (e.g., HCl) or using catalysts like sulfuric acid

Biological Activity and Potential Applications

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate exhibits potential for various biological applications due to its unique structural features:

Mechanism of Action:

While specific mechanisms are not well-documented, indoles generally interact with enzymes and receptors by enhancing stability and lipophilicity due to their substituents.

Comparison with Similar Compounds:

Other compounds like ethyl 5-methyl-, methoxy-, or chloroindoles have different substituents that alter their biological activity profiles compared to ethyl 5-(trifluoromethyl)indoles.

Comparison Table:

Compound NameSubstituentUnique Properties
Ethyl 5-MethylindoleneMethylDifferent lipophilicity
Ethyl MethoxymethyleneMethoxyPotentially different bioactivity
Ethly ChloroindoleneChloroEnhanced reactivity

A Comprehensive Overview of Ethyl l... No Corrected Version Below

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